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molecular formula C7H14O5 B8388351 2,4,8,10-Tetraoxaundecan-6-one

2,4,8,10-Tetraoxaundecan-6-one

Cat. No. B8388351
M. Wt: 178.18 g/mol
InChI Key: NOWKLPDACBSDGQ-UHFFFAOYSA-N
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Patent
US06673793B2

Procedure details

To a cold (0° C.), stirred mixture of 3.60 g of dihydroxyacetone dimer and 16 mL of diisopropylethylamine in 40 mL of dichloromethane is added 6.1 mL of chloromethyl methyl ether. The mixture is stirred and allowed to warm slowly to room temperature. After 18 h, the clear solution is partitioned between ether and dilute HCl. The aqueous phase is placed in a continuous extractor and extracted overnight with ether. The combined organic phase is then dried (MgSO4) and concentrated under reduced pressure. Kugelrohr distillation of the residue at ˜0.5 mmHg and 150° C. oven temperature affords 2.79 g of 2,4,8,10-tetraoxaundecan-6-one as a pale yellow oil.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1O[C:5]([OH:9])([CH2:7][OH:8])[CH2:4][O:3][C:2]1([OH:12])CO.[CH:13](N(C(C)C)CC)(C)C.[CH3:22][O:23][CH2:24]Cl>ClCCl>[CH3:22][O:23][CH2:24][O:8][CH2:7][C:5](=[O:9])[CH2:4][O:3][CH2:2][O:12][CH3:13]

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
C1C(OCC(O1)(CO)O)(CO)O
Name
Quantity
16 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
6.1 mL
Type
reactant
Smiles
COCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
To a cold (0° C.), stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred
TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to room temperature
CUSTOM
Type
CUSTOM
Details
the clear solution is partitioned between ether and dilute HCl
EXTRACTION
Type
EXTRACTION
Details
extracted overnight with ether
Duration
8 (± 8) h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase is then dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
Kugelrohr distillation of the residue at ˜0.5 mmHg and 150° C. oven temperature

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COCOCC(COCOC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.79 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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